![molecular formula C11H10N4O5S B2421360 5-硝基-N-[5-(氧杂环戊烷-2-基)-1,3,4-恶二唑-2-基]噻吩-2-甲酰胺 CAS No. 921812-23-9](/img/structure/B2421360.png)
5-硝基-N-[5-(氧杂环戊烷-2-基)-1,3,4-恶二唑-2-基]噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a nitro group, a tetrahydrofuran ring, an oxadiazole ring, and a thiophene ring
科学研究应用
5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
Target of Action
The primary target of the compound 5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary mechanism for glucose metabolism .
Mode of Action
It is known to interact with its target, aldose reductase . The interaction between the compound and aldose reductase may result in changes to the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
The compound 5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide affects the polyol pathway by interacting with aldose reductase . The polyol pathway is involved in glucose metabolism, and changes to this pathway can have downstream effects on cellular energy production and other metabolic processes .
Result of Action
Given its target, it is likely that the compound’s action would result in changes to glucose metabolism within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Coupling Reactions: The final step involves coupling the oxadiazole derivative with the thiophene carboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under reducing conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Cyclization: The oxadiazole ring can undergo cyclization reactions to form other heterocyclic compounds.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride or hydrogen gas with a catalyst can be used for reduction reactions.
Nucleophiles: Amines or thiols can be used for nucleophilic substitution reactions.
Cyclization Agents: Acidic or basic conditions can be used to promote cyclization reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group can yield amino derivatives.
Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.
Heterocyclic Compounds: Cyclization reactions can yield new heterocyclic compounds with potential biological activity.
相似化合物的比较
Similar Compounds
5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
IUPAC Name |
5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O5S/c16-9(7-3-4-8(21-7)15(17)18)12-11-14-13-10(20-11)6-2-1-5-19-6/h3-4,6H,1-2,5H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHHLKDRNNFRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
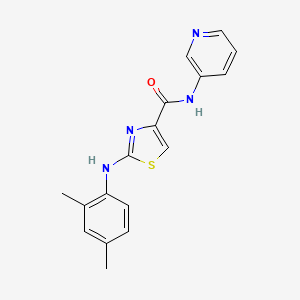
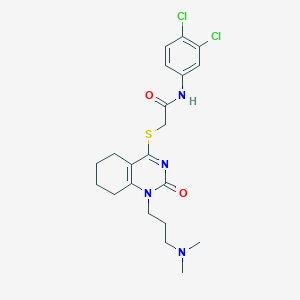
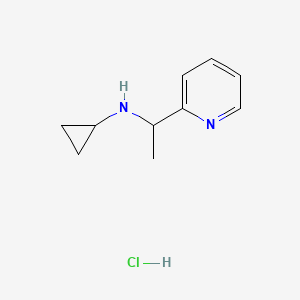
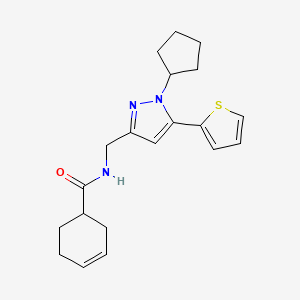
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2421282.png)
![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2421285.png)
![3-(2,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421286.png)
![3-(4-CHLOROBENZENESULFONYL)-1-[3-(TRIFLUOROMETHYL)BENZOYL]AZETIDINE](/img/structure/B2421287.png)
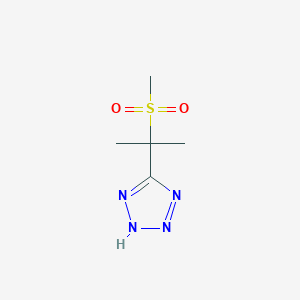
![Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B2421289.png)
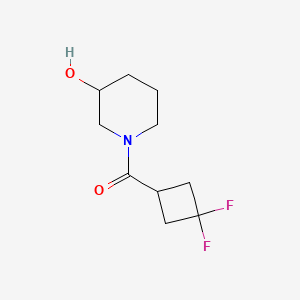
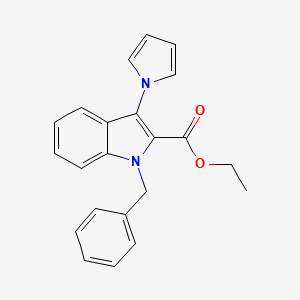
![6-[5-(5-Fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2421299.png)
![N-[1-(1-Ethylpyrazol-4-yl)ethyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2421300.png)
